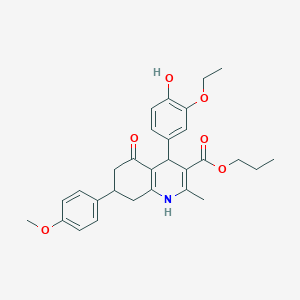![molecular formula C20H22N4O2 B5181803 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as PDP, is a highly potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms and other cellular processes. The development of PDP has led to significant advances in understanding the molecular mechanisms underlying circadian rhythms and other biological processes, and has the potential to lead to new treatments for a variety of diseases.
Mechanism of Action
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one acts as a highly selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms and other cellular processes. By inhibiting CK1δ, this compound disrupts the molecular mechanisms that underlie circadian rhythms, leading to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on circadian rhythms, including changes in sleep patterns, metabolism, and immune function. In addition, this compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its high selectivity for CK1δ, which allows researchers to study the molecular mechanisms underlying circadian rhythms and other cellular processes with a high degree of specificity. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, including further studies of its effects on circadian rhythms and other physiological processes, as well as investigations into its potential therapeutic applications in a variety of diseases. In addition, there is a need for the development of new synthetic methods for this compound and related compounds, as well as the development of more efficient methods for delivering this compound to cells and tissues. Overall, the development of this compound has opened up new avenues for research into the molecular mechanisms underlying circadian rhythms and other cellular processes, and has the potential to lead to significant advances in our understanding of human biology and disease.
Synthesis Methods
The synthesis of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves a multi-step process that begins with the preparation of the pyrido[4,3-d]pyrimidine core structure. This is achieved through a reaction between 2-aminopyridine and 4-chloro-5-methylpyrimidine, followed by a series of transformations to introduce the isopropylphenyl and morpholinyl substituents. The final step involves the conversion of the intermediate to the desired product using a palladium-catalyzed coupling reaction.
Scientific Research Applications
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and metabolic disorders. In addition, this compound has been shown to have significant effects on circadian rhythms, which play a critical role in regulating a wide range of physiological processes, including sleep, metabolism, and immune function.
properties
IUPAC Name |
2-morpholin-4-yl-6-(4-propan-2-ylphenyl)pyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)15-3-5-16(6-4-15)24-8-7-18-17(19(24)25)13-21-20(22-18)23-9-11-26-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWCWUZTNIGRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

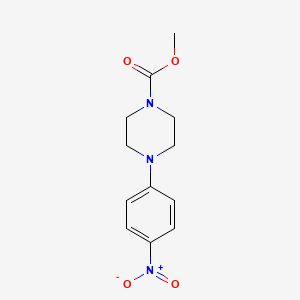
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
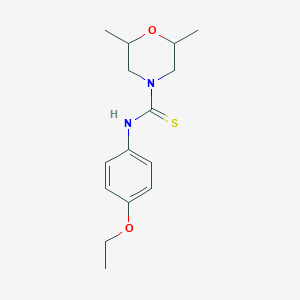
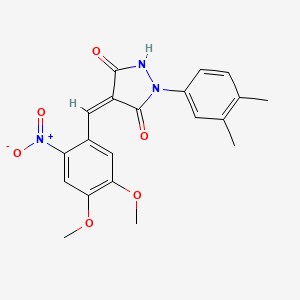
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5181761.png)
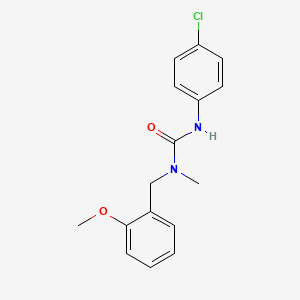
![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)
![5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)
![(2-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5181785.png)
![5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5181795.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B5181814.png)
![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)
![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)
